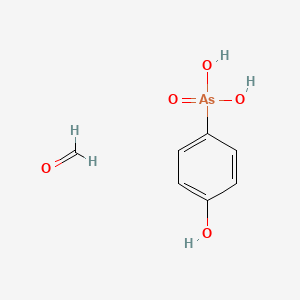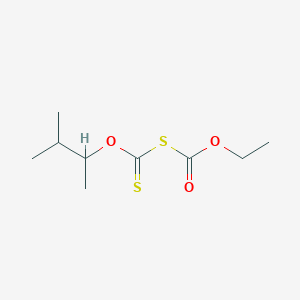
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is a chemical compound with the molecular formula C12H24BaN2O6S2 and a molecular weight of 493.786 g/mol . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate typically involves the reaction of appropriate alcohols with carbon disulfide and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiodicarbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled using advanced techniques to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiodicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiodicarbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,2-Dimethylpropyl) 1-methyl thiodicarbonate
- 3-(1,2-Dimethylpropyl) 1-propyl thiodicarbonate
- 3-(1,2-Dimethylpropyl) 1-butyl thiodicarbonate
Uniqueness
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
65573-08-2 |
|---|---|
Fórmula molecular |
C9H16O3S2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
ethyl 3-methylbutan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C9H16O3S2/c1-5-11-8(10)14-9(13)12-7(4)6(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
CWPWVEGNUSTIAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SC(=S)OC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


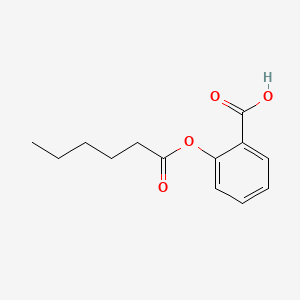
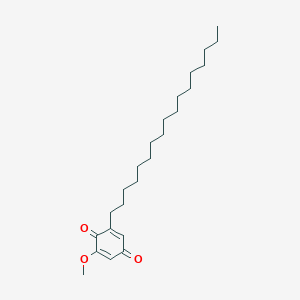
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
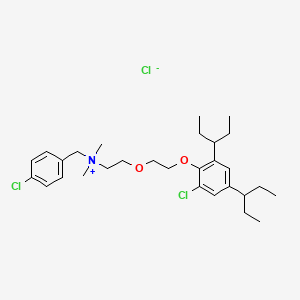
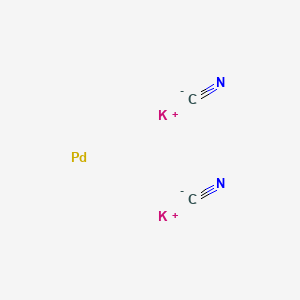
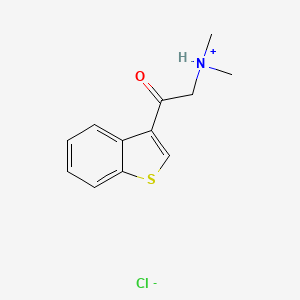
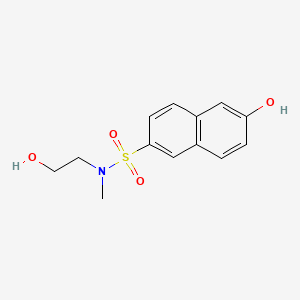

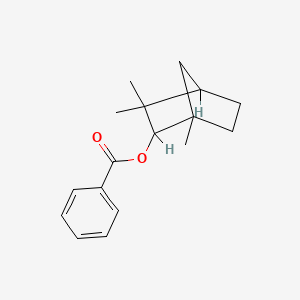
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
